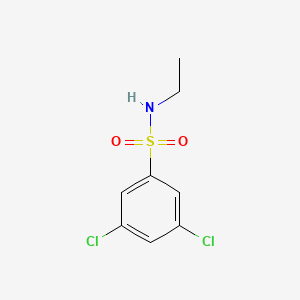
3,5-dichloro-N-ethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is a derivative of benzene sulfonamide, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring, and an ethyl group is attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-ethylbenzene-1-sulfonamide typically involves the chlorination of N-ethylbenzene-1-sulfonamide. The process can be carried out using reagents such as poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide (TCBDA). These reagents facilitate the chlorination under mild conditions, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzene sulfonamides, chlorinated derivatives, and hydrolyzed products.
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-ethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichlorobenzenesulfonamide
- N,N’-Dichloro-N-ethylbenzene-1,3-disulfonamide
- N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide
Uniqueness
3,5-Dichloro-N-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H9Cl2NO2S |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
3,5-dichloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
Clave InChI |
DVCGWSKRLKXXME-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)
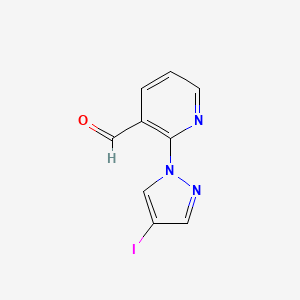
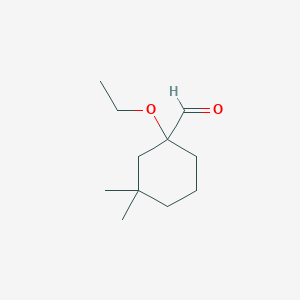

![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
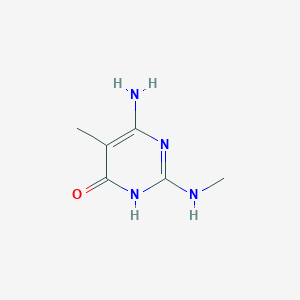
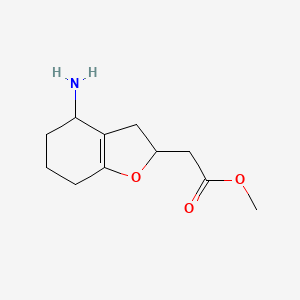
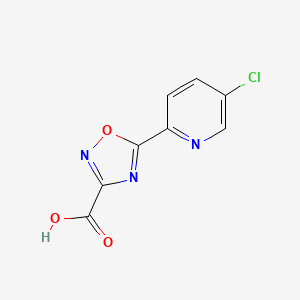

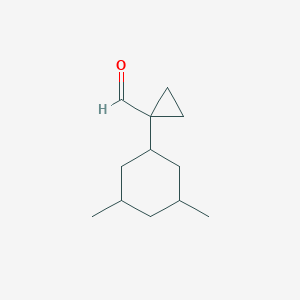

![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
